Chiglitazar sodium

Description

BenchChem offers high-quality Chiglitazar sodium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chiglitazar sodium including the price, delivery time, and more detailed information at info@benchchem.com.

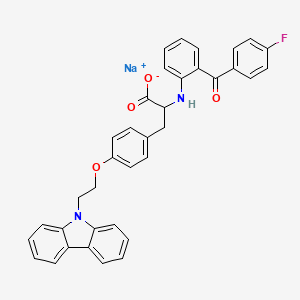

Structure

3D Structure of Parent

Properties

CAS No. |

1959588-75-0 |

|---|---|

Molecular Formula |

C36H28FN2NaO4 |

Molecular Weight |

594.6 g/mol |

IUPAC Name |

sodium 3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoate |

InChI |

InChI=1S/C36H29FN2O4.Na/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39;/h1-20,32,38H,21-23H2,(H,41,42);/q;+1/p-1 |

InChI Key |

RMVIEXHXRDCWBT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)[O-])NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Chiglitazar Sodium: A Pan-PPAR Agonist for Metabolic Disease Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Chiglitazar sodium is a novel, orally administered small-molecule drug developed for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1][2][3] It functions as a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPAR-alpha (α), PPAR-gamma (γ), and PPAR-delta (δ).[1][3] This multi-targeted approach allows for a more comprehensive and balanced regulation of glucose and lipid metabolism compared to selective PPAR agonists.[1] Developed by Chipscreen Biosciences, Chiglitazar was approved in China for the treatment of T2DM and is under investigation for other conditions like non-alcoholic steatohepatitis (NASH).[4] This guide provides a detailed overview of its mechanism of action, pharmacological profile, clinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: The PPAR Pan-Agonist Approach

PPARs are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[5] Upon activation by a ligand like Chiglitazar, PPARs form a heterodimer with the retinoid X receptor (RXR).[5][6] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription to regulate metabolic pathways.[5][7]

Chiglitazar's efficacy stems from its ability to concurrently activate all three PPAR isoforms, each with a distinct role in metabolic homeostasis:

-

PPAR-alpha (PPARα): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[8] Its activation by Chiglitazar enhances fatty acid oxidation, leading to reduced triglyceride levels and an improved overall lipid profile.[1][9] This is the primary target for fibrate drugs used to treat hyperlipidemia.[9]

-

PPAR-gamma (PPARγ): Predominantly found in adipose tissue, it is a master regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.[1][9] Activation of PPARγ improves insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization, which lowers blood glucose levels.[1] Thiazolidinediones (TZDs) are a class of drugs that are high-affinity ligands for PPARγ.[9]

-

PPAR-delta (PPARδ): Expressed ubiquitously, its activation stimulates fatty acid oxidation and improves lipid metabolism, particularly in skeletal and cardiac muscles, further contributing to enhanced insulin sensitivity and glycemic control.[1][9]

By simultaneously engaging all three subtypes, Chiglitazar offers a synergistic effect on glucose and lipid metabolism, addressing multiple facets of metabolic dysregulation common in T2DM.[1]

Pharmacological Profile and Clinical Efficacy

Chiglitazar has demonstrated a balanced affinity for all three PPAR subtypes, translating into potent effects on both glucose and lipid metabolism in preclinical and clinical studies.

In Vitro Activity

Chiglitazar's activity on each PPAR subtype has been quantified using transactivation assays, with the following reported EC50 values.

| PPAR Subtype | EC50 (μM) | Reference |

| PPARα | 1.2 | [10] |

| PPARγ | 0.08 | [10] |

| PPARδ | 1.7 | [10] |

| EC50 (Half-maximal effective concentration) values indicate the concentration of a drug that induces a response halfway between the baseline and maximum. |

Clinical Efficacy in Type 2 Diabetes Mellitus (T2DM)

Multiple Phase III clinical trials have evaluated the efficacy of Chiglitazar in patients with T2DM. One such study investigated its use as an add-on therapy to metformin.

| Parameter (Change from Baseline at Week 24) | Chiglitazar 32 mg + Metformin | Chiglitazar 48 mg + Metformin | Placebo + Metformin |

| HbA1c (%) | -0.91% | -1.14% | -0.49% |

| Fasting Plasma Glucose | Significant Reduction | Greater Reduction | Moderate Reduction |

| 2-h Postprandial Glucose | Significant Reduction | Greater Reduction | Moderate Reduction |

| Triglycerides | Reduced | Reduced | - |

| High-Density Lipoprotein Cholesterol (HDL-C) | Increased | Increased | - |

| Data synthesized from a Phase III trial in Chinese patients with T2DM inadequately controlled with metformin.[4] Both Chiglitazar doses showed statistically significant (p < 0.001) reductions in HbA1c compared to placebo.[4] |

Clinical Efficacy in Non-alcoholic Steatohepatitis (NASH)

A Phase II trial explored Chiglitazar's potential in treating NASH, a condition closely linked to metabolic dysfunction.

| Parameter (Percentage Change from Baseline at Week 18) | Chiglitazar 48 mg | Chiglitazar 64 mg | Placebo |

| Liver Fat Content (MRI-PDFF) | -28.1% | -39.5% | -3.2% |

| Data from a Phase II trial in patients with NASH.[4] The differences in liver fat reduction compared to placebo were statistically significant for the 48 mg (p < 0.05) and 64 mg (p < 0.001) groups.[4] |

Safety and Tolerability

Across clinical trials, Chiglitazar has shown a favorable safety profile.[1] The incidence of adverse events was generally comparable between Chiglitazar and placebo groups, with a slight increase in weight gain and mild edema observed in the Chiglitazar arms, which are known side effects associated with PPARγ activation.[1][4]

Experimental Protocols

The characterization of Chiglitazar as a PPAR pan-agonist involved a series of standardized in vitro and in vivo experiments.

In Vitro PPAR Transactivation Assay

This assay measures the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.

Objective: To determine the functional potency (EC50) of Chiglitazar on PPARα, γ, and δ.

Methodology:

-

Cell Culture: A suitable mammalian cell line (e.g., HEK293T or CHO) is cultured under standard conditions.

-

Transient Transfection: Cells are co-transfected with two plasmids:

-

An expression vector containing the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Compound Treatment: Post-transfection, cells are incubated with varying concentrations of Chiglitazar sodium or a reference agonist (e.g., WY-14643 for PPARα, Rosiglitazone for PPARγ). A vehicle control (e.g., DMSO) is also included.

-

Luciferase Assay: After an incubation period (typically 24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the level of PPAR activation.

-

Data Analysis: Dose-response curves are generated by plotting luminescence against compound concentration. The EC50 value is calculated using non-linear regression analysis.

In Vitro Competitive Binding Assay (e.g., TR-FRET)

This assay determines the binding affinity of a compound to the PPAR ligand-binding domain.

Objective: To measure the binding affinity (IC50 and Ki) of Chiglitazar for each PPAR subtype.

Methodology:

-

Reagents:

-

Purified recombinant PPAR-LBD protein (e.g., GST-tagged).

-

A fluorescently labeled tracer ligand with known affinity for the PPAR-LBD.

-

A terbium-labeled anti-GST antibody (for Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).

-

-

Assay Procedure:

-

The PPAR-LBD, tracer, and anti-GST antibody are combined in an assay buffer.

-

Varying concentrations of the test compound (Chiglitazar) are added to the mixture.

-

-

Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.

-

Signal Detection: The TR-FRET signal is read on a compatible plate reader. When the tracer is bound to the PPAR-LBD, the terbium-labeled antibody and the fluorescent tracer are in close proximity, generating a FRET signal.

-

Data Analysis: The test compound competes with the tracer for binding to the PPAR-LBD. As the concentration of the test compound increases, the FRET signal decreases. The IC50 (the concentration of Chiglitazar that displaces 50% of the tracer) is determined from the dose-response curve.[11]

Conclusion

Chiglitazar sodium represents a significant advancement in the treatment of T2DM, leveraging a pan-PPAR agonist mechanism to provide comprehensive control over both glucose and lipid metabolism.[1] Its balanced activation of PPARα, γ, and δ addresses the multifaceted pathophysiology of insulin resistance and dyslipidemia.[3] Extensive clinical data have demonstrated its efficacy in improving glycemic control and reducing liver fat, supported by a favorable safety profile.[4] The detailed experimental characterization of Chiglitazar provides a robust foundation for its clinical application and further research into its potential benefits in a wider range of metabolic diseases.

References

- 1. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

Chiglitazar Sodium: A Pan-PPAR Agonist for the Comprehensive Management of Type 2 Diabetes

An In-depth Technical Guide on the Discovery, Mechanism, and Clinical Development of a Novel Insulin Sensitizer

Introduction

Chiglitazar sodium, developed by Shenzhen Chipscreen Biosciences, is a novel, orally administered small-molecule drug approved for the treatment of type 2 diabetes (T2DM).[1][2][3] It is the world's first peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1][4] This multi-targeted approach allows for a more comprehensive and balanced regulation of glucose and lipid metabolism, addressing the core issue of insulin resistance in T2DM.[5][6] This technical guide provides a detailed overview of the discovery, mechanism of action, and clinical development of Chiglitazar sodium for researchers, scientists, and drug development professionals.

Mechanism of Action: A Trifecta of Metabolic Regulation

Chiglitazar sodium's therapeutic effects stem from its ability to moderately activate all three PPAR subtypes, which are nuclear hormone receptors that play critical roles in regulating energy homeostasis and metabolism.[4][5]

-

PPARα Activation: Primarily expressed in the liver, PPARα activation by Chiglitazar sodium enhances the breakdown of fatty acids, leading to reduced triglyceride levels and an improved overall lipid profile. This action is crucial for mitigating the cardiovascular risks often associated with T2DM.[5][7]

-

PPARγ Activation: Found predominantly in adipose tissue, PPARγ is a key regulator of glucose metabolism and insulin sensitivity. Chiglitazar sodium's activation of PPARγ promotes the differentiation of fat cells, enhances glucose uptake in peripheral tissues, and reduces inflammatory responses linked to insulin resistance, thereby lowering blood glucose levels.[5][7]

-

PPARδ Activation: Expressed in various tissues, including skeletal muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and energy expenditure. This contributes to improved lipid metabolism and enhanced insulin sensitivity.[5][7]

By simultaneously targeting these three pathways, Chiglitazar sodium offers a synergistic and holistic approach to managing the metabolic dysregulation characteristic of T2DM.[5]

Quantitative Data

In Vitro Efficacy

The following table summarizes the in vitro potency of Chiglitazar as a PPAR agonist.

| Receptor | EC50 (μM) |

| PPARα | 1.2[8] |

| PPARγ | 0.08[8] |

| PPARδ | 1.7[8] |

Human Pharmacokinetics (Phase I Study)

Pharmacokinetic parameters of Chiglitazar sodium were evaluated in healthy Chinese volunteers.[9]

| Parameter | 8 mg Single Dose | 16 mg Single Dose | 32 mg Single Dose | 72 mg Single Dose | 16 mg Multiple Doses (Day 9) |

| Cmax (ng/mL) | 165 | 336 | 761 | 1599 | 363 |

| AUC0-t (ng·h/mL) | 1356 | 2772 | 6516 | 12584 | 3385 |

| t1/2 (h) | 9.0 | 9.8 | 11.9 | 10.5 | 10.1 |

| Tmax (h) | 2.0 | 2.0 | 2.0 | 2.0 | 2.0 |

Data presented as mean values.

Clinical Efficacy (Phase III CMAP Trial)

The CMAP study was a randomized, double-blind, placebo-controlled Phase III trial evaluating the efficacy and safety of Chiglitazar in patients with T2DM inadequately controlled by diet and exercise alone.[9]

| Parameter | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) | Placebo (n=202) |

| Baseline HbA1c (%) | 8.45 | 8.52 | 8.48 |

| Change in HbA1c at Week 24 (%) | -0.87 (p < 0.0001 vs placebo) | -1.05 (p < 0.0001 vs placebo) | -0.36 |

Clinical Efficacy (Phase III CMAS Trial)

The CMAS study was a randomized, double-blind, active-controlled Phase III trial comparing the efficacy and safety of Chiglitazar with sitagliptin in patients with T2DM.[10]

| Parameter | Chiglitazar 32 mg (n=245) | Chiglitazar 48 mg (n=246) | Sitagliptin 100 mg (n=248) |

| Baseline HbA1c (%) | 8.5 | 8.6 | 8.5 |

| Change in HbA1c at Week 24 (%) | -1.40 | -1.47 | -1.39 |

| Non-inferiority to Sitagliptin | Yes | Yes | - |

Experimental Protocols

PPAR Transactivation Assay

Objective: To determine the in vitro agonist activity of Chiglitazar sodium on PPAR subtypes.

Methodology:

-

Cell Culture and Transfection: COS-1 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum.[11] Cells are plated in 48-well plates and transiently transfected with three plasmids: an expression plasmid for the specific human PPAR subtype (α, γ, or δ), a reporter plasmid containing PPAR response elements linked to a luciferase reporter gene, and a control plasmid expressing Renilla luciferase for normalization.[2][11]

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with serum-free DMEM containing varying concentrations of Chiglitazar sodium or a reference agonist.[11]

-

Luciferase Assay: Following a 24-hour incubation with the compound, cells are lysed, and both Firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.[11]

-

Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The fold activation is calculated relative to vehicle-treated cells. Dose-response curves are generated, and EC50 values are determined using non-linear regression analysis.

In Vivo Efficacy in Animal Models

Objective: To evaluate the glucose-lowering and lipid-regulating effects of Chiglitazar sodium in animal models of T2DM.

Animal Models: KKAy and db/db mice, which are genetic models of obesity, insulin resistance, and T2DM, are commonly used.[12]

Methodology:

-

Animal Acclimatization and Grouping: Mice are acclimatized to laboratory conditions and then randomly assigned to treatment groups (e.g., vehicle control, Chiglitazar sodium at different doses, and a positive control like rosiglitazone).[12]

-

Drug Administration: Chiglitazar sodium is administered orally, typically once daily, for a specified duration (e.g., several weeks).[12]

-

Monitoring: Body weight and food intake are monitored regularly. Blood glucose levels (fasting and postprandial) are measured at various time points.[12]

-

Metabolic Assessments: At the end of the study, blood samples are collected for the analysis of insulin, triglycerides, and other metabolic parameters. Tissues such as liver, adipose, and muscle may be collected for further analysis.[12]

-

Data Analysis: Statistical analysis is performed to compare the effects of Chiglitazar sodium with the vehicle and positive control groups.

Hyperinsulinemic-Euglycemic Clamp in Rats

Objective: To assess the effect of Chiglitazar sodium on whole-body insulin sensitivity.

Methodology:

-

Surgical Preparation: Rats undergo surgery to place catheters in the jugular vein (for infusions) and the carotid artery (for blood sampling).[1][7]

-

Acclimatization and Fasting: Animals are allowed to recover from surgery and are fasted overnight before the clamp procedure.[1]

-

Clamp Procedure: A continuous infusion of insulin is administered to suppress endogenous glucose production. Blood glucose is monitored every 5-10 minutes, and a variable infusion of glucose is adjusted to maintain euglycemia (normal blood glucose levels).[1][13]

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate for at least 30 minutes), the glucose infusion rate (GIR) is recorded.[1]

-

Data Analysis: The GIR is a measure of insulin sensitivity; a higher GIR indicates greater insulin sensitivity. The GIR in Chiglitazar-treated rats is compared to that in control animals.

Drug Development Workflow

The development of Chiglitazar sodium followed a structured path from initial discovery to market approval.

Conclusion

Chiglitazar sodium represents a significant advancement in the treatment of T2DM. Its unique pan-PPAR agonist mechanism of action provides a comprehensive approach to managing the multifaceted metabolic abnormalities of the disease.[5] Extensive preclinical and clinical studies have demonstrated its efficacy in improving glycemic control and lipid profiles, with a favorable safety profile.[9][10] As research continues, Chiglitazar sodium holds the potential to become a cornerstone therapy for T2DM and may find applications in other metabolic disorders such as non-alcoholic steatohepatitis (NASH).

References

- 1. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. utupub.fi [utupub.fi]

- 6. biorxiv.org [biorxiv.org]

- 7. Protocol for the hyperinsulinemic euglycemic clamp to measure glucose kinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 12. Chiglitazar Sodium [chipscreen.com]

- 13. International Hepatology Journal Publishes Key Study on Chiglitazar Sodium (Bile... [chipscreen.com]

Chiglitazar Sodium: A Technical Guide for Type 2 Diabetes Mellitus Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiglitazar sodium, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, represents a significant advancement in the therapeutic landscape for type 2 diabetes mellitus (T2DM). By moderately activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-faceted approach to managing the complex pathophysiology of T2DM, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of chiglitazar sodium, including its mechanism of action, detailed summaries of clinical trial data, and methodologies for key experimental protocols relevant to its study.

Introduction

Chiglitazar sodium is a non-thiazolidinedione (TZD) insulin sensitizer developed for the treatment of T2DM.[1] Its unique mechanism as a pan-agonist allows for a balanced and broad-spectrum metabolic regulation, distinguishing it from selective PPAR agonists.[2][3] This document serves as a technical resource for professionals in the field, consolidating critical data and methodologies to facilitate further research and development.

Mechanism of Action

Chiglitazar sodium exerts its therapeutic effects by binding to and activating the three PPAR isoforms: α, γ, and δ. This pan-agonist activity leads to a cascade of downstream effects that collectively improve metabolic homeostasis.

PPAR Activation Profile

Chiglitazar demonstrates a balanced affinity for all three PPAR subtypes, with a particularly high affinity for PPARγ.

| PPAR Isotype | EC50 (μM) |

| PPARα | 1.2 |

| PPARγ | 0.08 |

| PPARδ | 1.7 |

| Table 1: Chiglitazar Sodium EC50 Values for PPAR Isotypes [1] |

Signaling Pathways

Upon activation by chiglitazar, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to changes in protein expression and subsequent physiological effects.

References

Chiglitazar Sodium: A Pan-PPAR Agonist for Comprehensive Metabolic Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By simultaneously activating all three PPAR isoforms (α, γ, and δ), chiglitazar sodium offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia and insulin resistance. This technical guide provides a comprehensive overview of the effects of chiglitazar sodium on glucose and lipid metabolism, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action.

Introduction

Type 2 diabetes is a complex metabolic disorder characterized by insulin resistance and impaired glucose metabolism, often accompanied by dyslipidemia. Chiglitazar sodium, also known as Carfloglitazar, is a non-thiazolidinedione (TZD) insulin sensitizer that acts as a pan-agonist for PPARs.[1][2] PPARs are nuclear hormone receptors that play a critical role in the regulation of genes involved in glucose and lipid homeostasis.[3][4] The unique ability of chiglitazar sodium to modulate all three PPAR subtypes provides a synergistic and comprehensive improvement in metabolic control.[3][5] This document serves as a technical resource for researchers and professionals in drug development, offering detailed insights into the pharmacological profile of chiglitazar sodium.

Mechanism of Action: A Pan-PPAR Agonist Approach

Chiglitazar sodium's therapeutic effects stem from its ability to bind to and activate PPARα, PPARγ, and PPARδ with varying affinities.[5][6] This balanced activation leads to a broad range of metabolic benefits.

-

PPARα Activation: Predominantly expressed in the liver, skeletal muscle, and heart, PPARα activation enhances fatty acid oxidation and catabolism, leading to a reduction in circulating triglyceride levels.[3][5]

-

PPARγ Activation: Primarily found in adipose tissue, PPARγ activation improves insulin sensitivity, promotes adipocyte differentiation, and enhances glucose uptake and utilization in peripheral tissues.[3][5] This activation also contributes to reducing inflammatory responses associated with insulin resistance.[5]

-

PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and improves overall energy expenditure and lipid metabolism.[3][5]

The combined activation of these three receptors results in a more holistic approach to managing the metabolic dysregulation seen in T2DM.[5]

References

- 1. Efficacy and safety of chiglitazar, a novel peroxisome proliferator-activated receptor pan-agonist, in patients with type 2 diabetes: a randomized, double-blind, placebo-controlled, phase 3 trial (CMAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is Chiglitazar Sodium used for? [synapse.patsnap.com]

- 4. Impact of chiglitazar on glycemic control in type 2 diabetic patients with metabolic syndrome and insulin resistance: A pooled data analysis from two phase III trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Chiglitazar Sodium: A Technical Guide to its Molecular Structure and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, mechanism of action, and key biopharmaceutical data for Chiglitazar sodium. It is intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Identification

Chiglitazar sodium is the sodium salt of Chiglitazar, a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist. Its chemical identity is well-characterized.

| Identifier | Value |

| IUPAC Name | Sodium (2S)-3-[4-(2-(9H-carbazol-9-yl)ethoxy)phenyl]-2-[[2-(4-fluorobenzoyl)phenyl]amino]propanoate |

| Synonyms | Carfloglitazar sodium, CS 038[1][2][3] |

| CAS Number | 2390374-10-2[1][4][5] |

| Chemical Formula | C₃₆H₂₈FN₂NaO₄[4][5][6] |

| Molecular Weight | 594.618 g/mol [4][6] |

The active moiety, Chiglitazar, has the following properties:

| Identifier | Value |

| IUPAC Name | (2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid[2][7] |

| CAS Number | 743438-45-1[2][8] |

| Chemical Formula | C₃₆H₂₉FN₂O₄[2][7] |

| Molecular Weight | 572.636 g/mol [7] |

Mechanism of Action: PPAR Pan-Agonism

Chiglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: α, γ, and δ.[1][9][10] These receptors are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

-

PPARα Activation: Primarily expressed in the liver, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. Its activation by Chiglitazar enhances fatty acid oxidation and lipid metabolism, leading to reduced triglyceride levels.[1][6]

-

PPARγ Activation: Highly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis, glucose homeostasis, and insulin sensitivity.[1] Activation enhances insulin sensitivity in peripheral tissues, promoting glucose uptake and utilization.[1]

-

PPARδ Activation: Expressed ubiquitously, PPARδ activation stimulates fatty acid oxidation and improves lipid metabolism, contributing to enhanced insulin sensitivity.[1]

By simultaneously activating all three subtypes, Chiglitazar provides a multi-targeted approach to comprehensively improve both glucose and lipid metabolism.[1]

Quantitative Pharmacological Data

Chiglitazar's activity has been quantified through various in vitro and in vivo studies.

In Vitro Receptor Activation

The potency of Chiglitazar on each PPAR subtype is demonstrated by its half-maximal effective concentration (EC₅₀).

Table 1: Chiglitazar EC₅₀ Values for PPAR Subtypes

| PPAR Subtype | EC₅₀ (μM) |

|---|---|

| PPARα | 1.2[4][11] |

| PPARγ | 0.08[4][11] |

| PPARδ | 1.7[4][11] |

Data demonstrates a potent activation of PPARγ with balanced, modest activation of PPARα and PPARδ.

Pharmacokinetic Profile (Human)

Data from a Phase I, single-dose study in healthy Chinese volunteers.

Table 2: Single-Dose Pharmacokinetic Parameters of Chiglitazar

| Dose | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) |

|---|---|---|---|

| 8 mg | 165 | 1356 | 9.0 - 11.9 |

| 16 mg | 309 | 2478 | 9.0 - 11.9 |

| 24 mg | 496 | 4130 | 9.0 - 11.9 |

| 32 mg | 599 | 4945 | 9.0 - 11.9 |

| 48 mg | 1001 | 8272 | 9.0 - 11.9 |

| 72 mg | 1599 | 12584 | 9.0 - 11.9 |

Source:[7]. Cₘₐₓ (Maximum Plasma Concentration) and AUC₀₋ₜ (Area Under the Curve) increased proportionally with the dose. Steady state was achieved by day 6 in multiple-dose studies with no apparent accumulation.

Clinical Efficacy (Phase 3)

Key results from the 24-week, randomized, double-blind, placebo-controlled CMAP trial in patients with type 2 diabetes.

Table 3: Change in Glycemic and Lipid Parameters at 24 Weeks

| Parameter | Placebo | Chiglitazar (32 mg) | Chiglitazar (48 mg) |

|---|---|---|---|

| Δ HbA1c (%) | -0.49% | -0.91% | -1.14% |

| p-value vs Placebo | - | < 0.001 | < 0.001 |

| Δ Triglycerides | ↓ | ↓↓ | ↓↓↓ |

Source:[5]. Chiglitazar demonstrated statistically significant and clinically meaningful reductions in HbA1c and improvements in lipid profiles compared to placebo.

Experimental Protocols

The characterization of Chiglitazar involves standard methodologies for assessing PPAR agonists. The following are representative protocols.

PPAR Transactivation Assay (Cell-Based Luciferase Reporter Assay)

This assay quantifies the ability of a compound to activate a PPAR subtype and induce the expression of a reporter gene.

1. Principle:

-

A chimeric receptor is constructed using the ligand-binding domain (LBD) of a human PPAR subtype (α, γ, or δ) fused to the DNA-binding domain of the yeast transcription factor GAL4.

-

Host cells (e.g., HEK293T) are co-transfected with this chimeric receptor plasmid and a reporter plasmid containing a luciferase gene downstream of a GAL4 upstream activation sequence (UAS).

-

Ligand binding to the PPAR LBD activates the GAL4 DNA-binding domain, driving luciferase expression.

2. Methodology:

-

Cell Culture & Transfection: Plate HEK293T cells in 96-well plates. Transfect cells using a suitable reagent (e.g., Lipofectamine) with the appropriate PPAR-GAL4 expression plasmid and the pGL4.35 [9xGAL4 UAS]-luciferase reporter plasmid.[3]

-

Compound Treatment: After 24 hours of incubation to allow for receptor expression, treat the cells with varying concentrations of Chiglitazar sodium or a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubation: Incubate the treated cells for another 24 hours.

-

Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent (containing D-luciferin substrate).

-

Data Analysis: Measure the luminescence using a plate reader. Plot the relative light units (RLU) against the compound concentration and fit to a dose-response curve to determine the EC₅₀ value.[12]

Pharmacokinetic Analysis (LC-MS/MS)

This method is used to determine the concentration of Chiglitazar in biological matrices like plasma.

1. Principle:

-

Liquid Chromatography (LC) separates Chiglitazar from other components in the plasma sample.

-

Tandem Mass Spectrometry (MS/MS) provides sensitive and specific detection and quantification of the analyte based on its mass-to-charge ratio (m/z) and the fragmentation pattern of a specific precursor ion.

2. Methodology:

-

Sample Preparation: Precipitate proteins in plasma samples (e.g., from clinical trial participants) by adding a solvent like acetonitrile containing an internal standard (IS). Centrifuge to pellet the protein and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant into an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with a mobile phase (e.g., a mixture of acetonitrile and water with formic acid) to separate Chiglitazar and the IS.

-

Mass Spectrometric Detection: Analyze the column eluent using an MS/MS system operating in negative ionization mode.[10]

-

Quantification: Monitor the specific precursor-to-product ion transitions for Chiglitazar (e.g., m/z 571.2→527.2) and the IS.[10] Quantify Chiglitazar concentration by comparing its peak area ratio to the IS against a standard curve prepared in the same biological matrix.

-

Parameter Calculation: Use the resulting plasma concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and t₁/₂ using non-compartmental analysis.

Drug Development and Characterization Workflow

The development path for a synthetic ligand like Chiglitazar follows a logical progression from initial discovery to in vivo validation.

References

- 1. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 2. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Chiglitazar Sodium: A Pan-PPAR Agonist for Insulin Sensitization - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiglitazar sodium is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM). By activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-faceted approach to improving insulin sensitivity and regulating glucose and lipid metabolism. This technical guide provides an in-depth overview of chiglitazar sodium's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction

Insulin resistance is a hallmark of T2DM, characterized by a diminished response of peripheral tissues to insulin, leading to hyperglycemia and dyslipidemia. PPARs are nuclear receptors that play a pivotal role in the regulation of energy homeostasis. Chiglitazar sodium's ability to concurrently modulate PPARα, PPARγ, and PPARδ provides a comprehensive therapeutic strategy to address the complex pathophysiology of T2DM.[1][2][3][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the current scientific knowledge on chiglitazar's role in insulin sensitization.

Mechanism of Action: A Pan-PPAR Agonist Approach

Chiglitazar sodium functions as a pan-agonist of PPARs, simultaneously activating PPARα, PPARγ, and PPARδ, albeit with varying degrees of efficacy.[1][3] This multi-targeted mechanism is believed to result in a more balanced and comprehensive regulation of metabolism compared to selective PPAR agonists.[1]

-

PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation by chiglitazar enhances insulin sensitivity, promotes adipocyte differentiation, and improves glucose uptake and utilization in peripheral tissues.[1][3] This leads to lower blood glucose levels. Additionally, PPARγ activation has anti-inflammatory effects, which can further mitigate insulin resistance.[1][3]

-

PPARα Activation: Predominantly found in the liver, skeletal muscle, and heart, PPARα activation by chiglitazar stimulates the expression of genes involved in fatty acid oxidation and lipid metabolism.[1][3] This results in reduced triglyceride levels and an improved overall lipid profile.

-

PPARδ Activation: Expressed in numerous tissues, including muscle and adipose tissue, PPARδ activation contributes to improved lipid metabolism and enhanced insulin sensitivity.[1][3]

This balanced activation of all three PPAR subtypes is thought to contribute to chiglitazar's favorable safety profile, potentially reducing the risk of adverse effects associated with selective PPARγ agonists, such as weight gain and edema.[1]

Quantitative Data

The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of chiglitazar sodium.

Table 1: In Vitro PPAR Transactivation Activity

| PPAR Subtype | Chiglitazar EC50 (μM) | Reference Agonist | Reference Agonist EC50 (μM) |

| PPARα | 1.2 | WY14643 | >10 |

| PPARγ | 0.08 | Rosiglitazone | <0.01 |

| PPARδ | 1.7 | GW501516 | Not Specified |

Data sourced from MedChemExpress and a molecular dynamics simulation study.[5][6][7][8]

Table 2: Key Efficacy Endpoints from Phase 3 Clinical Trials (CMAP & CMAS)

| Parameter | Chiglitazar 32 mg | Chiglitazar 48 mg | Placebo/Comparator | Trial |

| Change in HbA1c from Baseline (%) | ||||

| Placebo-adjusted (Week 24) | -0.87 | -1.05 | - | CMAP[9] |

| Change from baseline (Week 24) | -1.40 | -1.47 | -1.39 (Sitagliptin 100 mg) | CMAS[10] |

| Change in Fasting Plasma Glucose (mmol/L) | ||||

| Placebo-adjusted (Week 24) | Significant reduction (p<0.001) | Significant reduction (p<0.001) | - | CMAP |

| Compared to Sitagliptin (Week 24) | Greater reduction | Greater reduction | - | CMAS[10] |

| Change in 2-h Postprandial Glucose (mmol/L) | ||||

| Compared to Sitagliptin (Week 24) | Greater reduction | Greater reduction | - | CMAS[10] |

| Change in Triglycerides (mmol/L) | ||||

| Placebo-adjusted (Week 24) | Significant reduction (p<0.001) | Significant reduction (p<0.001) | - | CMAP |

| Compared to TZD (meta-analysis) | Greater reduction (-0.17) | - | - | Indirect Comparison[8] |

| Change in HOMA-β | ||||

| Compared to TZD (meta-analysis, baseline HbA1c ≥ 8.5%) | Greater increase (26.36) | - | - | Indirect Comparison[8] |

CMAP Trial (NCT02121717): Randomized, double-blind, placebo-controlled.[9][11] CMAS Trial (NCT02173457): Randomized, double-blind, active-comparator (sitagliptin).[10][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to chiglitazar sodium's mechanism of action.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the insulin-sensitizing effects of chiglitazar sodium. These are based on standard, widely accepted methodologies.

Euglycemic Hyperinsulinemic Clamp in Rodents

Objective: To assess whole-body insulin sensitivity by measuring the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Materials:

-

Rodent model of insulin resistance (e.g., MSG obese rats)

-

Anesthesia (e.g., isoflurane)

-

Catheters for jugular vein and carotid artery

-

Infusion pumps

-

Glucometer

-

Human insulin solution

-

Dextrose solution (e.g., 20% or 50%)

-

Heparinized saline

Procedure:

-

Animal Preparation: Rodents are fasted overnight. Anesthesia is induced and maintained throughout the procedure.

-

Catheterization: The right jugular vein (for infusions) and the left carotid artery (for blood sampling) are catheterized.

-

Basal Period: A baseline blood sample is taken to determine basal glucose and insulin levels.

-

Clamp Initiation: A continuous infusion of human insulin is initiated to achieve a hyperinsulinemic state.

-

Glucose Monitoring and Infusion: Blood glucose is monitored every 5-10 minutes. A variable infusion of dextrose is started and adjusted to maintain the blood glucose level at the basal (euglycemic) concentration.

-

Steady State: The clamp is continued until a steady state is reached, defined as a stable glucose infusion rate with minimal fluctuations in blood glucose for at least 30 minutes.

-

Data Analysis: The GIR during the steady-state period is calculated and serves as a measure of insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

This protocol is a generalized representation.[5][13][14][15][16][17][18]

In Vitro GLUT4 Translocation Assay in L6 Myotubes

Objective: To quantify the movement of GLUT4 from intracellular vesicles to the plasma membrane in response to insulin sensitizers.

Materials:

-

L6 myoblasts stably expressing myc-tagged GLUT4 (L6-GLUT4myc)

-

Cell culture reagents

-

Chiglitazar sodium and control compounds

-

Insulin

-

Primary antibody (anti-myc)

-

Secondary antibody (HRP-conjugated)

-

Colorimetric substrate (e.g., o-phenylenediamine dihydrochloride - OPD)

-

Plate reader

Procedure:

-

Cell Culture and Differentiation: L6-GLUT4myc myoblasts are cultured and differentiated into myotubes.

-

Treatment: Myotubes are treated with chiglitazar sodium or control compounds for a specified duration.

-

Insulin Stimulation: Cells are stimulated with a sub-maximal concentration of insulin to induce GLUT4 translocation.

-

Immunolabeling of Surface GLUT4: Cells are incubated with an anti-myc antibody to label GLUT4 that has translocated to the cell surface.

-

Secondary Antibody and Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added. A colorimetric substrate (OPD) is then added, and the reaction is stopped.

-

Quantification: The absorbance is read using a plate reader. An increase in absorbance corresponds to a greater amount of GLUT4 at the cell surface.

This protocol is based on standard methods for assessing GLUT4 translocation.[1][10][17][19]

Adiponectin Quantification by ELISA

Objective: To measure the concentration of adiponectin in serum or plasma samples.

Materials:

-

Human Adiponectin ELISA kit

-

Serum or plasma samples from clinical trial participants

-

Microplate reader

Procedure:

-

Sample Preparation: Serum or plasma samples are collected and stored appropriately. Samples are diluted as per the kit instructions.

-

Assay Procedure:

-

Standards, controls, and diluted samples are added to the wells of a microplate pre-coated with an anti-adiponectin antibody.

-

The plate is incubated to allow adiponectin to bind to the immobilized antibody.

-

After washing, a biotin-conjugated anti-adiponectin antibody is added.

-

Following another incubation and wash, streptavidin-HRP is added.

-

A final wash is performed, and a substrate solution is added, leading to color development in proportion to the amount of bound adiponectin.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

-

-

Data Analysis: A standard curve is generated using the known concentrations of the standards. The adiponectin concentration in the samples is determined by interpolating their absorbance values on the standard curve.

This is a general protocol for a sandwich ELISA for adiponectin.[2][6][9][11][12]

Gene Expression Analysis by RT-qPCR

Objective: To quantify the mRNA levels of PPAR target genes (e.g., ANGPTL4, PDK4) in response to chiglitazar treatment.

Materials:

-

Cell or tissue samples treated with chiglitazar or vehicle

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan probes

-

Primers for target genes (e.g., ANGPTL4, PDK4) and a housekeeping gene (e.g., GAPDH)

Procedure:

-

RNA Extraction: Total RNA is isolated from the treated cells or tissues.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is used as a template for qPCR with primers specific for the target and housekeeping genes. The reaction is monitored in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

This protocol outlines the standard steps for relative quantification of gene expression using RT-qPCR.[20][21][22][23][24][25]

Conclusion

Chiglitazar sodium represents a significant advancement in the treatment of T2DM, offering a comprehensive approach to improving insulin sensitivity and managing the metabolic dysregulation characteristic of the disease. Its pan-PPAR agonist activity allows for the simultaneous targeting of multiple pathways involved in glucose and lipid homeostasis. The data from preclinical and clinical studies demonstrate its efficacy in improving glycemic control and lipid profiles. The detailed methodologies provided in this guide are intended to support further research into the nuanced mechanisms of chiglitazar and other PPAR modulators, ultimately contributing to the development of more effective therapies for metabolic diseases.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. artekinmedikal.com.tr [artekinmedikal.com.tr]

- 3. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 4. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mmpc.org [mmpc.org]

- 6. biovendor.com [biovendor.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. rndsystems.com [rndsystems.com]

- 10. Observing GLUT4 Translocation in Live L6 Cells Using Quantum Dots [mdpi.com]

- 11. elkbiotech.com [elkbiotech.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]

- 15. protocols.io [protocols.io]

- 16. protocols.io [protocols.io]

- 17. 2.7. GLUT4 Translocation Assay [bio-protocol.org]

- 18. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Troglitazone not only increases GLUT4 but also induces its translocation in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Transcriptomic and functional analysis of ANGPTL4 overexpression in pancreatic cancer nominates targets that reverse chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. origene.com [origene.com]

- 24. Weighted Gene Co-Expression Network Analysis Identifies ANGPTL4 as a Key Regulator in Diabetic Cardiomyopathy via FAK/SIRT3/ROS Pathway in Cardiomyocyte - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early-Phase Clinical Trials of Chiglitazar Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiglitazar Sodium

Chiglitazar sodium is a novel, orally administered peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] Developed by Chipscreen Biosciences, it is the first fully PPAR agonist approved globally for the treatment of type 2 diabetes (T2DM).[3] Chiglitazar sodium targets insulin resistance, a fundamental mechanism in the development of T2DM, by moderately activating all three PPAR subtypes (α, γ, and δ).[1][3] This balanced activation aims to regulate glucose, lipid, and energy metabolism, offering a comprehensive therapeutic approach to metabolic diseases.[4] Clinical studies have indicated that Chiglitazar sodium possesses a favorable safety, pharmacokinetic, and pharmacodynamic profile, demonstrating efficacy in managing blood glucose and lipids in patients with T2DM.[3]

Mechanism of Action

Chiglitazar sodium functions as a pan-PPAR agonist, simultaneously activating PPAR-alpha (PPARα), PPAR-gamma (PPARγ), and PPAR-delta (PPARδ).[1][2] These nuclear hormone receptors are critical regulators of metabolic processes.[1]

-

PPAR-alpha (PPARα) Activation: Primarily expressed in the liver, PPARα activation enhances fatty acid oxidation, leading to a reduction in triglyceride levels and an improved lipid profile.[1]

-

PPAR-gamma (PPARγ) Activation: Abundant in adipose tissue, PPARγ activation is a key regulator of glucose homeostasis and insulin sensitivity.[1] This leads to improved glucose uptake and utilization, thereby lowering blood glucose levels.[1]

-

PPAR-delta (PPARδ) Activation: Expressed in various tissues including skeletal muscle and adipose tissue, PPARδ activation stimulates fatty acid oxidation and energy expenditure, further contributing to improved lipid metabolism and insulin sensitivity.[1]

The synergistic activation of all three PPAR subtypes provides a holistic approach to metabolic regulation, potentially leading to superior glycemic control and a more favorable cardiovascular risk profile compared to selective PPAR agonists.[1]

Early-Phase Clinical Trial Data

Phase I Clinical Trial

A Phase I study was conducted to evaluate the pharmacokinetics, safety, and tolerability of single and multiple oral doses of Chiglitazar sodium in healthy Chinese volunteers.[5] The study also assessed the effect of food on its pharmacokinetics.[5]

Table 1: Pharmacokinetic Parameters of Single-Dose Chiglitazar Sodium in Healthy Volunteers [5]

| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| 8 mg | 165 | 1356 | 9.0 - 11.9 |

| 16 mg | - | - | 9.0 - 11.9 |

| 24 mg | - | - | 9.0 - 11.9 |

| 32 mg | - | - | 9.0 - 11.9 |

| 48 mg | - | - | 9.0 - 11.9 |

| 72 mg | 1599 | 12,584 | 9.0 - 11.9 |

Cmax: Maximum plasma concentration; AUC0-t: Area under the concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal phase half-life.

The study found a dose-dependent linear pharmacokinetic profile in the 8-72 mg dose range.[5] There was no significant accumulation after multiple daily doses of 16 mg.[5] A high-fat/calorie meal increased the absorption (AUC0-t) by approximately 13% but had no significant effect on other pharmacokinetic parameters.[5]

Phase II Clinical Trial for MASH (CGZ203 Study)

A randomized, double-blind, placebo-controlled Phase II clinical trial (CGZ203) evaluated the safety and preliminary efficacy of Chiglitazar monotherapy in patients with Metabolic Dysfunction-Associated Steatohepatitis (MASH).[3]

Table 2: Efficacy of Chiglitazar in MASH after 18 Weeks of Treatment [3]

| Parameter | Placebo (n=21) | Chiglitazar 48mg (n=42) | Chiglitazar 64mg (n=41) |

| Liver Fat Content (LFC) evaluated by MRI-PDFF | |||

| Mean Decrease from Baseline | 3.2% | 28.1% | 39.5% |

| Proportion of Patients with >30% Decrease in LFC | 14.3% | 40.5% | 65.9% |

| Liver Fibrosis evaluated by Fibroscan LSM | |||

| Decrease in LSM values | - | - | 2 Kpa |

| Liver Transaminase | |||

| ALT Level Decrease from Baseline (High-dose group) | - | - | >50% |

| Proportion of Patients with ALT Normalization (High-dose group) | - | - | >70% |

MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction; LSM: Liver Stiffness Measurement; ALT: Alanine Aminotransferase.

The study demonstrated good safety and tolerability, with promising efficacy in reducing liver fat accumulation, chronic inflammation, and liver fibrosis in patients with MASH.[3]

Experimental Protocols

Phase I Pharmacokinetic Study

-

Study Design: A single-center, open-label, randomized, two-stage Phase I study.[5]

-

Participants: Healthy Chinese volunteers.[5]

-

Methodology:

-

Single-Dose Stage: Evaluation of single doses of 8, 16, and 32 mg, and later 24, 48, and 72 mg.[5]

-

Multiple-Dose Stage: Administration of 16 mg once daily for 9 days.[5]

-

Food Effect Assessment: The impact of a high-fat/calorie meal on pharmacokinetics was studied.[5]

-

Pharmacokinetic Sampling: Blood samples were collected at predefined time points to determine plasma concentrations of Chiglitazar.

-

Analytical Method: Plasma concentrations of Chiglitazar sodium were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[6][7]

-

Phase II MASH Study (CGZ203)

-

Study Design: A randomized, double-blind, placebo-controlled, Phase II clinical trial.[3]

-

Participants: Patients clinically diagnosed with MASH.[3]

-

Methodology:

-

Randomization: Patients were randomly assigned in a 2:2:1 ratio to receive Chiglitazar 48mg, 64mg, or placebo.[3]

-

Treatment: Oral administration once daily for a treatment period of 18 weeks.[3]

-

Primary Efficacy Endpoint: The proportion of changes from baseline in liver fat content evaluated by MRI-PDFF after 18 weeks of treatment.[8]

-

Key Assessments:

-

Safety and Tolerability

Across early-phase clinical trials, Chiglitazar sodium has demonstrated a good safety and tolerability profile.[3][5] In the Phase I study with healthy volunteers, no serious or severe adverse events were observed in either single- or multiple-dose regimens.[5] In the Phase II MASH study, Chiglitazar showed comparable safety to placebo.[3] Notably, there was no significant body weight gain in the treatment groups, and only one mild case of edema was reported in the low-dose group.[3]

Conclusion

The early-phase clinical trials of Chiglitazar sodium have established a foundation for its development as a therapeutic agent for T2DM and other metabolic disorders. The Phase I studies have characterized its pharmacokinetic profile, demonstrating dose-proportionality and a lack of significant food effect. The Phase II trials, particularly in the context of MASH, have provided preliminary evidence of its efficacy in improving key metabolic and liver-related parameters. These findings, coupled with a favorable safety profile, support the continued investigation of Chiglitazar sodium in later-phase clinical development.

References

- 1. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 2. What is Chiglitazar Sodium used for? [synapse.patsnap.com]

- 3. Chiglitazar for the Treatment of MASH Phase II Clinical Study Selected for Oral ... [chipscreen.com]

- 4. Chiglitazar Sodium [chipscreen.com]

- 5. Pharmacokinetics, Safety and Tolerability of Chiglitazar, A Novel Peroxisome Proliferator-Activated Receptor (PPAR) Pan-Agonist, in Healthy Chinese Volunteers: A Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Positive results from Phase II clinical trial (CGZ203 study) of Chiglitazar monotherapy for non-alcoholic steatohepatitis - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols: Chiglitazar Sodium In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2][3][4] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism, as well as inflammation.[1][5][6] By simultaneously activating all three PPAR subtypes, Chiglitazar provides a multi-faceted approach to improving metabolic homeostasis.[1][6] These application notes provide detailed protocols for the in vitro characterization of Chiglitazar sodium's activity on PPARs.

Data Presentation

Table 1: In Vitro Potency of Chiglitazar Sodium on Human PPAR Subtypes

| PPAR Subtype | EC50 (μM) | Agonist Type |

| PPARα | 1.2 | Agonist |

| PPARγ | 0.08 | Agonist |

| PPARδ | 1.7 | Agonist |

EC50 (Half-maximal effective concentration) values were determined using in vitro transactivation assays.[7]

Signaling Pathway

Chiglitazar Sodium-Mediated PPAR Activation

Chiglitazar sodium, as a PPAR pan-agonist, enters the cell and binds to the ligand-binding domain of PPARα, PPARγ, and PPARδ. This binding induces a conformational change in the PPAR protein, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, and inflammation.

Experimental Protocols

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay measures the ability of Chiglitazar sodium to activate PPAR subtypes by quantifying the expression of a reporter gene (luciferase) under the control of a PPRE.

Materials:

-

HEK293T or COS-7 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

Lipofectamine 2000 or similar transfection reagent

-

Expression plasmids for human PPARα, PPARγ, or PPARδ

-

Reporter plasmid containing multiple PPREs upstream of a luciferase gene (e.g., pGL4.35[9xGAL4UAS/luc2P])

-

Renilla luciferase plasmid (for normalization)

-

Chiglitazar sodium

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Seeding:

-

Culture HEK293T or COS-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 96-well plates at a density of 3 x 10^4 cells/well and allow them to attach overnight.

-

-

Transfection:

-

For each well, prepare a DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical mixture per well includes:

-

PPAR expression plasmid (e.g., 50 ng)

-

PPRE-luciferase reporter plasmid (e.g., 100 ng)

-

Renilla luciferase plasmid (e.g., 10 ng)

-

-

Incubate the complex at room temperature for 20-30 minutes.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Chiglitazar sodium in DMEM. The final concentration of DMSO should be less than 0.1%.

-

After 24 hours of transfection, replace the medium with the compound-containing medium.

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Wash the cells once with PBS.

-

Lyse the cells using the lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.

-

Plot the fold induction against the log concentration of Chiglitazar sodium and determine the EC50 value using a non-linear regression analysis.

-

PPAR Target Gene Expression Analysis (qRT-PCR)

This protocol determines the effect of Chiglitazar sodium on the expression of known PPAR target genes in a relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 for PPARγ).

Materials:

-

HepG2 or 3T3-L1 cells

-

Appropriate cell culture medium and supplements

-

Chiglitazar sodium

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Protocol:

-

Cell Culture and Treatment:

-

Culture the selected cell line to 70-80% confluency in 6-well plates.

-

Treat the cells with various concentrations of Chiglitazar sodium or DMSO (vehicle control) for 24-48 hours.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using an RNA extraction kit following the manufacturer's protocol.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mixture containing cDNA, SYBR Green/TaqMan master mix, and forward and reverse primers for the target and housekeeping genes.

-

Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Table 2: Example PPAR Target Genes for qRT-PCR Analysis

| PPAR Subtype | Target Gene | Function |

| PPARα | CPT1A | Fatty acid oxidation |

| ACOX1 | Peroxisomal fatty acid oxidation | |

| PPARγ | FABP4 (aP2) | Fatty acid binding and transport |

| ADIPOQ | Adiponectin, insulin sensitization | |

| PPARδ | PDK4 | Glucose metabolism |

| ANGPTL4 | Lipid metabolism |

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a PPAR pan-agonist like Chiglitazar sodium.

References

- 1. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of the Regulatory Effect of the Pan-PPAR Agonist Chiglitazar on the Dawn Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Chiglitazar Sodium Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar sodium is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, concurrently activating PPARα, PPARγ, and PPARδ subtypes.[1][2] This mechanism of action allows for a comprehensive approach to treating type 2 diabetes mellitus (T2DM) by improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation.[3][4] Animal models are indispensable tools for the preclinical evaluation of Chiglitazar sodium's efficacy and mechanism of action. This document provides detailed application notes and protocols for utilizing two common rodent models of obesity and T2DM: the monosodium glutamate (MSG) obese rat and the KKAy mouse.

Animal Model Overviews

Monosodium Glutamate (MSG) Obese Rat

The MSG-induced obese rat is a well-established model of non-genetic obesity, insulin resistance, and dyslipidemia.[5][6] Neonatal administration of MSG leads to lesions in the arcuate nucleus of the hypothalamus, resulting in metabolic disturbances in adulthood.[7] This model is particularly useful for studying the effects of therapeutic agents on acquired metabolic syndrome.

KKAy Mouse

The KKAy mouse is a model of obese type 2 diabetes that spontaneously develops hyperglycemia, hyperinsulinemia, and mild obesity.[8][9] This strain was created by introducing the yellow obese gene (Ay) into the KK mouse strain.[10] KKAy mice exhibit pathological changes in the glomeruli that are consistent with the early stages of human diabetic nephropathy, making them a suitable model for studying diabetic complications.[9][11]

Data Presentation: Efficacy of Chiglitazar Sodium

The following tables summarize the quantitative data on the effects of Chiglitazar sodium in MSG obese rats and KKAy mice.

Table 1: Effects of Chiglitazar Sodium on Metabolic Parameters in MSG Obese Rats

| Parameter | Control (Vehicle) | Chiglitazar (5 mg/kg) | Chiglitazar (10 mg/kg) | Rosiglitazone (5 mg/kg) | Reference |

| Plasma Glucose (mmol/L) - IPGTT 30 min | ~18 | Significantly lower than control | Significantly lower than control | Significantly lower than control | [5] |

| Plasma Insulin (mU/L) - Fasting | 63.4 ± 9.7 | 35.0 ± 3.3 | 23.8 ± 1.6 | 38.8 ± 3.2 | [5] |

| Insulin Sensitivity Index (ISI) | 2.0 ± 0.2 | 3.7 ± 0.5 | 5.2 ± 0.4 | 3.2 ± 0.3 | [5] |

| Plasma Triglyceride (mmol/L) | Elevated | Reduced | Reduced | Reduced | [6] |

| Total Cholesterol (mmol/L) | Elevated | Reduced | Reduced | Reduced | [6] |

| Adipocyte Maximal Diameter (μm) | 83.00 ± 13.34 | 72.07 ± 10.00 | 57.03 ± 7.00 | 62.4 ± 6.45 | [12] |

Table 2: Effects of Chiglitazar Sodium on Metabolic Parameters in KKAy Mice

| Parameter | Control (Vehicle) | Chiglitazar | Rosiglitazone | Reference |

| Blood Glucose | Elevated | Comparable lowering effect to Rosiglitazone | Effective in lowering blood glucose | [13] |

| Body Weight | Increased | No significant increase | - | [13] |

Note: Specific quantitative data for Chiglitazar's effect on various parameters in KKAy mice from publicly available literature is limited. The provided information is based on a comparative study.[13]

Experimental Protocols

Induction of MSG Obese Rat Model

Objective: To induce obesity and metabolic syndrome in rats using monosodium glutamate.

Materials:

-

Newborn Wistar rat pups

-

Monosodium glutamate (MSG)

-

Sterile saline solution (0.9% NaCl)

-

Tuberculin syringes with 27-gauge needles

Protocol:

-

Prepare a 4 g/kg solution of MSG in sterile saline.

-

On postnatal days 1, 3, 5, 7, and 9, administer a subcutaneous injection of the MSG solution to the rat pups.[7][14]

-

A control group should receive an equivalent volume of sterile saline.

-

After weaning, house the rats under standard conditions with ad libitum access to food and water.

-

Monitor body weight and food intake regularly. The development of obesity and metabolic abnormalities typically occurs by 12-14 weeks of age.[14]

Oral Glucose Tolerance Test (OGTT) in Mice/Rats

Objective: To assess the ability of the animal to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity.

Materials:

-

Glucose solution (e.g., 50% dextrose)

-

Oral gavage needles

-

Glucometer and test strips

-

Blood collection tubes (e.g., heparinized capillaries)

Protocol:

-

Fast the animals overnight (for rats) or for 6 hours (for mice) with free access to water.[3][15]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.[16]

-

Administer a glucose solution orally via gavage. The standard dose is 2 g/kg body weight for mice and 1.5 g/kg for rats.[3][16]

-

Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[16]

-

Measure blood glucose levels at each time point using a glucometer.

-

Plot the blood glucose concentration over time to determine the glucose tolerance curve.

Insulin Tolerance Test (ITT) in Mice/Rats

Objective: To evaluate the whole-body insulin sensitivity by measuring the rate of glucose disappearance after an insulin challenge.

Materials:

-

Human insulin solution

-

Sterile saline

-

Glucometer and test strips

Protocol:

-

Fast the animals for 4-6 hours with free access to water.[15]

-

Record the baseline blood glucose level (t=0) from a tail vein blood sample.

-

Administer human insulin via intraperitoneal (IP) injection. A typical dose is 0.75 IU/kg for rats and can be adjusted for mice based on their insulin sensitivity.[3][17]

-

Collect blood samples at 15, 30, 45, 60, and 90 minutes post-insulin injection.[3]

-

Measure blood glucose levels at each time point.

-

The rate of blood glucose decline reflects insulin sensitivity.

Euglycemic-Hyperinsulinemic Clamp Study in Mice

Objective: To provide a quantitative measure of insulin sensitivity by assessing the amount of glucose required to maintain euglycemia under hyperinsulinemic conditions. This is considered the gold standard for assessing insulin action in vivo.[18]

Materials:

-

Surgical tools for catheter implantation

-

Infusion pumps

-

Human insulin

-

Glucose solution (e.g., 20% dextrose)

-

[3-³H]glucose (for measuring glucose turnover)

-

Blood glucose analyzer

Protocol:

-

Surgical Preparation: Several days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[2][19] Allow animals to recover fully.

-

Fasting: Fast the mice overnight (12-14 hours).[1]

-

Basal Period: Infuse [3-³H]glucose for a 90-120 minute equilibration period to assess basal glucose turnover.[1][2]

-

Clamp Period:

-

Begin a primed-continuous infusion of human insulin.[6]

-

Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant basal level (euglycemia).[18]

-

Monitor blood glucose every 10 minutes from the arterial catheter and adjust the glucose infusion rate (GIR) accordingly.[2]

-

-

Data Analysis: The GIR during the final 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Histological Analysis of Adipose and Liver Tissue

Objective: To assess the morphological changes in adipose tissue (adipocyte size) and liver (steatosis, inflammation, fibrosis) in response to Chiglitazar sodium treatment.

Materials:

-

4% paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Ethanol series (for dehydration)

-

Xylene

-

Paraffin wax

-

Microtome

-

Hematoxylin and Eosin (H&E) stain

-

Masson's trichrome stain (for fibrosis)

Protocol:

-

Tissue Collection and Fixation: At the end of the treatment period, euthanize the animals and collect adipose (e.g., epididymal fat pad) and liver tissues. Fix the tissues in 4% PFA or 10% neutral buffered formalin for 24 hours.[20]

-

Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[20]

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining:

-

H&E Staining: Stain sections with hematoxylin and eosin to visualize general morphology, adipocyte size, hepatic steatosis (lipid droplets), and inflammation.

-

Masson's Trichrome Staining: Use Masson's trichrome stain to visualize collagen deposition, an indicator of liver fibrosis.[21]

-

-

Microscopy and Analysis: Examine the stained sections under a microscope. Adipocyte size can be quantified using image analysis software. The severity of hepatic steatosis, inflammation, and fibrosis can be scored using established histological scoring systems.[22]

Visualizations

Signaling Pathway of Chiglitazar Sodium

Caption: Chiglitazar sodium activation of PPAR signaling pathways.

Experimental Workflow for Evaluating Chiglitazar Sodium

Caption: General experimental workflow for preclinical studies.

Logical Relationship of PPAR Activation and Metabolic Outcomes

Caption: Relationship between PPAR activation and metabolic benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Insulin tolerance test and glucose tolerance test [bio-protocol.org]

- 4. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose Tolerance Test in Mice [bio-protocol.org]

- 6. umassmed.edu [umassmed.edu]

- 7. scielo.br [scielo.br]

- 8. KK-Ay Mice: A Model of Obesity and Type 2 Diabetes|KK-Ay Mice: A Model of Obesity and Type 2 Diabetes [clea-japan.com]

- 9. Lessons From the KK-Ay Mouse, a Spontaneous Animal Model for the Treatment of Human Type 2 Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Obese and diabetic KKAy mice show increased mortality but improved cardiac function following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The induction of obesity in rodents by means of monosodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The PPARα/γ dual agonist chiglitazar improves insulin resistance and dyslipidemia in MSG obese rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The monosodium glutamate (MSG) obese rat as a model for the study of exercise in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. olac.berkeley.edu [olac.berkeley.edu]

- 16. protocols.io [protocols.io]

- 17. protocols.io [protocols.io]

- 18. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. mdpi.com [mdpi.com]

- 21. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]

- 22. Updates in the quantitative assessment of liver fibrosis for nonalcoholic fatty liver disease: Histological perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Chiglitazar Sodium Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction